![molecular formula C14H19N3O4 B13028880 2,2-Dimethyl-7-morpholino-6-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine](/img/structure/B13028880.png)
2,2-Dimethyl-7-morpholino-6-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-7-morpholino-6-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine is a heterocyclic compound with a complex structure that includes a morpholine ring, a nitro group, and a benzo-oxazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-7-morpholino-6-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the nitration of a precursor compound followed by cyclization to form the oxazine ring. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-7-morpholino-6-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperatures and pressures to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can introduce additional oxygen-containing functional groups .
Scientific Research Applications
2,2-Dimethyl-7-morpholino-6-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-7-morpholino-6-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects. The morpholine ring may also play a role in modulating the compound’s activity by influencing its binding to target proteins .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-7-nitro-3,4-dihydro-2H-benzo[B][1,4]thiazine: Similar structure but contains a thiazine ring instead of an oxazine ring.
6-Nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine: Lacks the dimethyl and morpholino substituents.
2-Methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine: Contains a single methyl group and lacks the nitro and morpholino groups.
Uniqueness
2,2-Dimethyl-7-morpholino-6-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine is unique due to the presence of both the morpholine ring and the nitro group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H19N3O4 |
|---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
2,2-dimethyl-7-morpholin-4-yl-6-nitro-3,4-dihydro-1,4-benzoxazine |
InChI |
InChI=1S/C14H19N3O4/c1-14(2)9-15-10-7-12(17(18)19)11(8-13(10)21-14)16-3-5-20-6-4-16/h7-8,15H,3-6,9H2,1-2H3 |
InChI Key |
JUZMGHZKXKQUIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC2=CC(=C(C=C2O1)N3CCOCC3)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Ethoxy-5-oxaspiro[3.4]octan-1-one](/img/structure/B13028814.png)

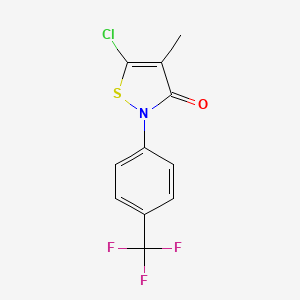
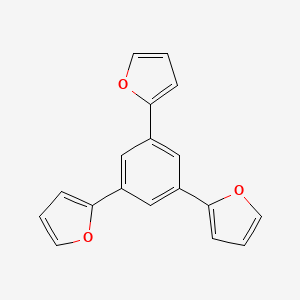
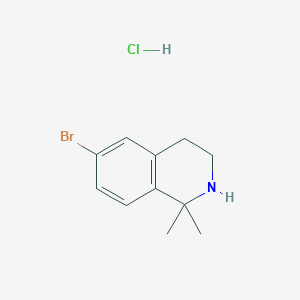
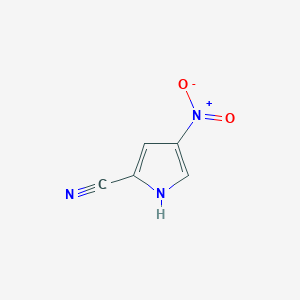
![Ethyl 5-iodothieno[3,2-B]thiophene-2-carboxylate](/img/structure/B13028859.png)
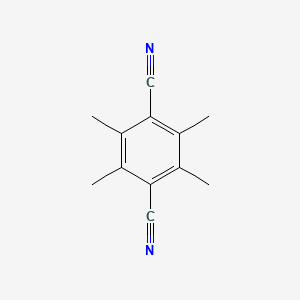
![2-Thiabicyclo[3.1.0]hexane-6-carboxylicacid2,2-dioxide](/img/structure/B13028869.png)
![9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline hydrobromide](/img/structure/B13028876.png)
![Methyl 5'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-pyrrolidine]-6-carboxylate](/img/structure/B13028881.png)
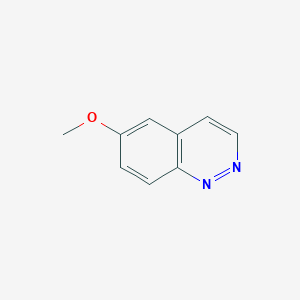
![8-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13028893.png)
